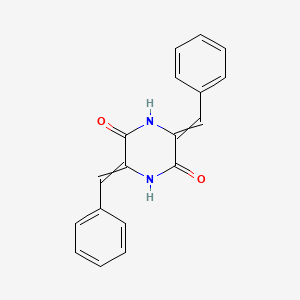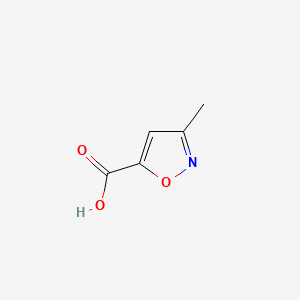
Acide 3-méthylisoxazole-5-carboxylique
Vue d'ensemble
Description
3-Methylisoxazole-5-carboxylic acid, also known as 3-Methylisoxazole-5-carboxylic acid, is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylisoxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylisoxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylisoxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
L’acide 3-méthylisoxazole-5-carboxylique sert de bloc de construction polyvalent en synthèse organique. Il est utilisé pour construire divers composés hétérocycliques qui sont répandus dans de nombreux produits pharmaceutiques. La réactivité du composé permet la formation de cycles isoxazole, qui sont un motif courant dans les molécules de médicaments en raison de leur stabilité et de leur activité biologique {svg_1}.
Découverte de médicaments
Dans le domaine de la découverte de médicaments, l’this compound est un échafaudage précieux. Son cycle isoxazole peut imiter les liaisons peptidiques, ce qui en fait un analogue utile dans les peptidomimétiques. Cette application est cruciale pour développer de nouveaux agents thérapeutiques capables de résister à la dégradation par les protéases, améliorant ainsi leur efficacité et leur biodisponibilité {svg_2}.
Études biologiques
Ce composé est essentiel à l’étude des systèmes biologiques. Il peut agir comme un inhibiteur ou un activateur sélectif des enzymes, des récepteurs et d’autres protéines. En modifiant le cycle isoxazole, les chercheurs peuvent créer des dérivés qui ont des interactions spécifiques avec les cibles biologiques, aidant à comprendre leur fonction et leur rôle dans les maladies {svg_3}.
Science des matériaux
En science des matériaux, l’this compound contribue au développement de nouveaux matériaux. Ses dérivés peuvent être polymérisés ou incorporés dans des cadres moléculaires plus importants, conduisant à des matériaux aux propriétés électriques, optiques ou mécaniques uniques. Ces matériaux ont des applications potentielles dans l’électronique, les revêtements et comme composants fonctionnels dans les nanodispositifs {svg_4}.
Catalyse
Le composé trouve une utilisation dans la catalyse, en particulier dans les voies synthétiques sans métal. Il peut participer à des réactions de cycloaddition qui forment des cycles isoxazole sans avoir besoin de catalyseurs métalliques. Cette approche est plus durable et respectueuse de l’environnement, réduisant la dépendance aux métaux rares et coûteux {svg_5}.
Recherche anticancéreuse
Les dérivés de l’isoxazole, synthétisés à partir de l’this compound, se sont avérés prometteurs comme agents anticancéreux. Ils peuvent inhiber des voies clés dans les cellules cancéreuses, telles que la voie de la kinase Raf, qui est impliquée dans le mélanome. La recherche dans ce domaine vise à développer de nouveaux médicaments capables de cibler sélectivement les cellules cancéreuses avec des effets secondaires minimes {svg_6}.
Safety and Hazards
When handling “3-Methylisoxazole-5-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured . In case of contact with skin or eyes, wash off immediately with plenty of water for at least 15 minutes and seek medical attention if skin irritation persists .
Analyse Biochimique
Biochemical Properties
3-Methylisoxazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the preparation of aminopyrazole amide derivatives, which act as Raf kinase inhibitors in melanoma cells . Additionally, it is involved in esterification reactions, such as Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 3-Methylisoxazole-5-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown cytotoxic effects on leukemia HL-60 cells, affecting the expression of proteins such as p21 WAF-1, Bax, and Bcl-2 . These effects suggest that 3-Methylisoxazole-5-carboxylic acid can modulate cellular functions and potentially serve as a therapeutic agent.
Molecular Mechanism
At the molecular level, 3-Methylisoxazole-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles, which involve chain heterocyclization reactions . These interactions can result in changes in gene expression and cellular activity, demonstrating the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylisoxazole-5-carboxylic acid can change over timeFor example, the active metabolite of UTL-5g, 5-Methylisoxazole-3-carboxylic acid, has been shown to reduce doxorubicin-induced cardiac toxicity in animal models . This indicates that the compound’s effects can vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-Methylisoxazole-5-carboxylic acid vary with different dosages in animal models. In studies involving Wistar rats, the compound demonstrated anti-inflammatory and cardioprotective effects at specific dosages . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-Methylisoxazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s active metabolite, 5-Methylisoxazole-3-carboxylic acid, has been shown to modulate TNF-α levels and reduce inflammation . These interactions underscore the compound’s role in metabolic processes and its potential therapeutic benefits.
Transport and Distribution
The transport and distribution of 3-Methylisoxazole-5-carboxylic acid within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. For example, its distribution in cardiac tissues has been linked to its cardioprotective effects . Understanding these transport mechanisms can aid in optimizing the compound’s therapeutic applications.
Propriétés
IUPAC Name |
3-methyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIYCKAAQPHZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4857-42-5 | |
| Record name | 3-Methyl-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylisoxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 3-Methylisoxazole-5-carboxylic acid (MIC) in the body?
A1: MIC acts as a potent inhibitor of lipolysis, primarily by antagonizing the lipolytic effects of theophylline. [, ] Research suggests that this antagonism occurs at a site distinct from phosphodiesterase, as MIC doesn't influence the activity of this enzyme. [] Unlike insulin, which strongly inhibits hormone-induced lipolysis, MIC demonstrates a weaker effect on lipolysis stimulated by hormones like noradrenaline and ACTH. [] Instead, its potency lies in inhibiting theophylline-induced lipolysis. []
Q2: Does repeated administration of 3-Methylisoxazole-5-carboxylic acid (MIC) impact its effectiveness?
A2: Yes, studies show that repeated administration of MIC to rats and dogs leads to the development of resistance to its antilipolytic effects. [] This resistance develops within a few days and persists for several days after ceasing MIC administration. [] Interestingly, this resistance appears specific to MIC, as nicotinic acid, another antilipolytic agent, remains effective in these resistant animals. []
Q3: What is the role of the endocrine system in the development of resistance to 3-Methylisoxazole-5-carboxylic acid (MIC)?
A3: Research suggests that an intact pituitary-adrenal axis is crucial for developing resistance to MIC. [] Animals lacking these endocrine glands do not exhibit resistance. [] The study suggests a potential role for adrenal cortical hormones and pituitary growth hormone in driving this resistance mechanism. []
Q4: How does 3-Methylisoxazole-5-carboxylic acid (MIC) compare to nicotinic acid in terms of their antilipolytic action?
A4: Both MIC and nicotinic acid are potent inhibitors of lipolysis, but they differ in their mechanisms and susceptibility to resistance development. [, ] While MIC effectively inhibits theophylline-induced lipolysis, it demonstrates a weaker effect on hormone-induced lipolysis compared to insulin. [] In contrast, nicotinic acid does not induce resistance upon repeated administration. [] Notably, cross-resistance between the two compounds is not observed, indicating distinct mechanisms of action. []
Q5: What are the implications of the observed resistance to 3-Methylisoxazole-5-carboxylic acid (MIC) for its therapeutic potential?
A5: The development of resistance to MIC after repeated administration poses a challenge for its potential therapeutic applications. [] This phenomenon highlights the need for further research to understand the underlying mechanisms of resistance and explore strategies to circumvent or mitigate it. [] Investigating alternative dosing regimens, combination therapies, or structurally similar compounds with potentially lower resistance liabilities could be crucial for unlocking the therapeutic potential of MIC or related compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
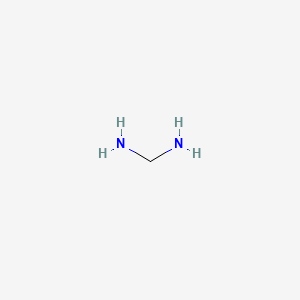




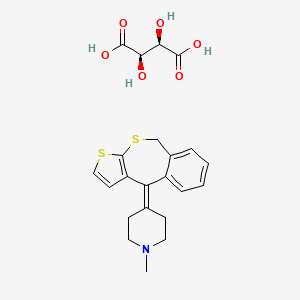
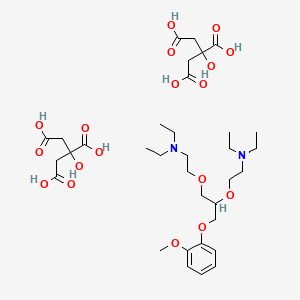


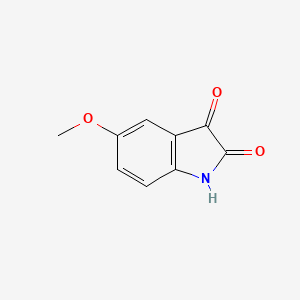
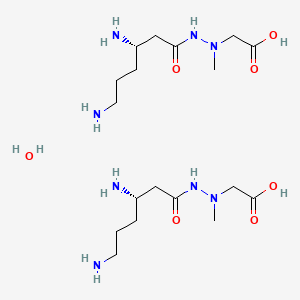
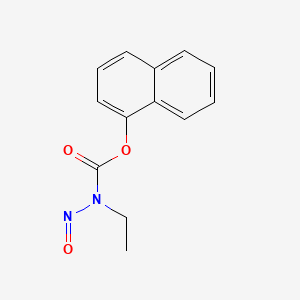
![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)
